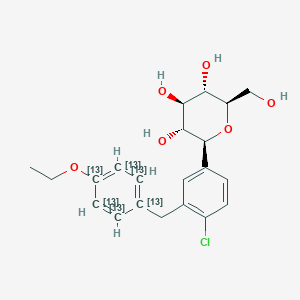
Dapagliflozin-6-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dapagliflozin-6-13C is a labeled compound of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. The labeled compound is used in scientific research to study the pharmacokinetics and metabolic pathways of dapagliflozin. Dapagliflozin itself is known for its ability to lower blood glucose levels by inhibiting glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dapagliflozin involves multiple steps, starting with the protection of gluconolactone using trimethylsilyl (TMS) groups. This protected intermediate is then treated with aryl lithium, which is obtained by reacting aryl bromide with n-butyllithium (n-BuLi). The resulting mixture is treated with methane sulfonic acid in the presence of methanol to produce the glucoside intermediate. This intermediate undergoes acetylation with acetic anhydride (Ac2O) and is subsequently reduced using triethylsilane (Et3SiH) and boron trifluoride etherate (BF3.OEt2) to yield dapagliflozin .
Industrial Production Methods
Industrial production of dapagliflozin follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The process is designed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dapagliflozin undergoes various chemical reactions, including:
Oxidation: Dapagliflozin can be oxidized under acidic and alkaline conditions.
Reduction: The reduction of protected intermediates is a key step in its synthesis.
Common Reagents and Conditions
Oxidation: Performed under acidic or alkaline conditions.
Reduction: Utilizes triethylsilane (Et3SiH) and boron trifluoride etherate (BF3.OEt2).
Substitution: Involves the use of n-butyllithium (n-BuLi) and aryl bromides
Major Products
The major product of these reactions is dapagliflozin, which is further purified and characterized using techniques like HPLC and mass spectrometry .
Scientific Research Applications
Dapagliflozin-6-13C is extensively used in scientific research to study the pharmacokinetics, metabolic pathways, and biological effects of dapagliflozin. Its applications include:
Chemistry: Used to study the chemical stability and degradation pathways of dapagliflozin.
Biology: Helps in understanding the biological interactions and metabolic fate of dapagliflozin in living organisms.
Medicine: Used in clinical studies to evaluate the efficacy and safety of dapagliflozin in treating type 2 diabetes, heart failure, and chronic kidney disease.
Industry: Employed in the development of new formulations and drug delivery systems .
Mechanism of Action
Dapagliflozin-6-13C, like dapagliflozin, inhibits the sodium-glucose co-transporter 2 (SGLT2) in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose, promoting its excretion through urine. The increased delivery of sodium to the distal tubule reduces intraglomerular pressure and influences several physiological functions, including lowering blood pressure and reducing the risk of cardiovascular events .
Comparison with Similar Compounds
Similar Compounds
- Canagliflozin
- Empagliflozin
- Ipragliflozin
Uniqueness
Dapagliflozin is unique in its high selectivity and potency as an SGLT2 inhibitor. Compared to empagliflozin, dapagliflozin has shown similar cardiovascular benefits but with a lower risk of genital infections .
Properties
Molecular Formula |
C21H25ClO6 |
|---|---|
Molecular Weight |
414.83 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i3+1,4+1,6+1,7+1,12+1,15+1 |
InChI Key |
JVHXJTBJCFBINQ-VRIKAZBGSA-N |
Isomeric SMILES |
CCO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


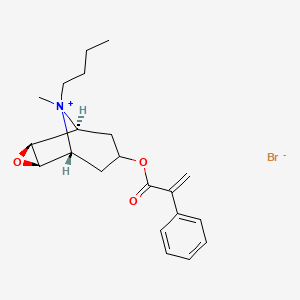
![N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B13864999.png)

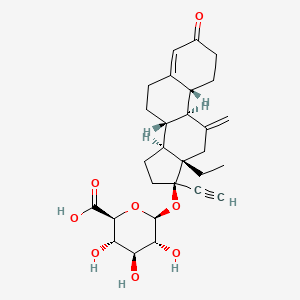

![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)

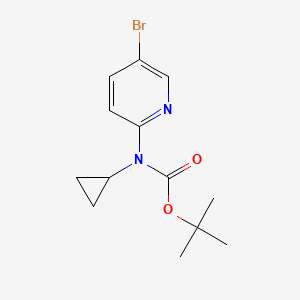
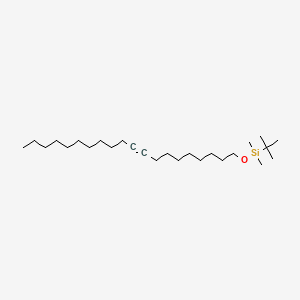
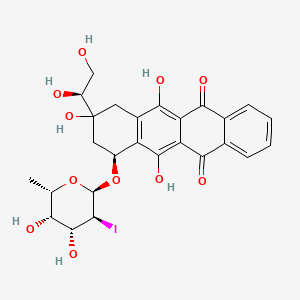
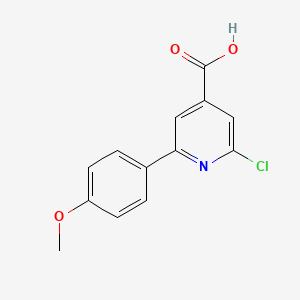


![N-[(2R,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13865068.png)
